3-Methylquinoxaline-6-carboxylic acid
Description
Significance of Quinoxaline (B1680401) Scaffolds in Organic Chemistry
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a privileged scaffold in organic and medicinal chemistry. nih.govipp.pt This structural motif is not commonly found in nature, but its synthetic accessibility has led to the development of a vast library of derivatives. The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties. This adaptability is a key reason for its prevalence in the design of a wide array of functional molecules.
The significance of the quinoxaline scaffold extends to its diverse biological activities. Quinoxaline derivatives have been extensively investigated and have shown promise as antibacterial, antifungal, anticancer, and antiviral agents. sapub.org For instance, some quinoxaline-1,4-di-N-oxide derivatives have demonstrated significant inhibitory effects against Mycobacterium tuberculosis. ipp.pt The ability of the quinoxaline core to serve as a bioisostere for other aromatic systems like quinoline (B57606) and naphthalene (B1677914) further broadens its applicability in drug design. nih.gov Beyond medicine, quinoxaline-based compounds are also explored for their use in materials science, including as components in dyes, organic light-emitting diodes (OLEDs), and as corrosion inhibitors.
Overview of Carboxylic Acid Functionalization in Heterocyclic Systems
The introduction of a carboxylic acid group onto a heterocyclic scaffold is a powerful strategy in medicinal chemistry and materials science. This functional group can significantly influence a molecule's physicochemical properties, such as its solubility, acidity, and ability to form hydrogen bonds. bldpharm.com In drug design, a carboxylic acid moiety can act as a key pharmacophore, interacting with biological targets like enzymes and receptors through ionic interactions and hydrogen bonding. enamine.net
The functionalization of heterocyclic systems with carboxylic acids can be achieved through various synthetic methods, including the oxidation of alkyl or alcohol precursors, the hydrolysis of nitriles or esters, and through carboxylation reactions using carbon dioxide. nih.gov The presence of the carboxylic acid group also provides a convenient handle for further chemical modifications, such as the formation of amides, esters, and other derivatives, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. rivm.nl
Specific Research Focus on 3-Methylquinoxaline-6-carboxylic Acid
Within the broad family of quinoxaline derivatives, this compound has emerged as a compound of interest for researchers. While extensive research has been conducted on its isomers, particularly 3-methylquinoxaline-2-carboxylic acid, the unique positioning of the methyl and carboxylic acid groups at the 3- and 6-positions, respectively, presents a distinct chemical entity with its own set of properties and potential applications.
The primary research interest in this compound lies in its potential as a building block for the synthesis of more complex molecules with tailored biological activities. Its structural similarity to other biologically active quinoxaline-6-carboxylic acid derivatives suggests its potential utility in the development of novel therapeutic agents, particularly in the area of oncology. For example, derivatives of the closely related N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid have been investigated as potent tubulin polymerization inhibitors with significant antiproliferative activity. chemicalbook.com This indicates that the quinoxaline-6-carboxylic acid scaffold is a promising starting point for the design of new anticancer drugs.
Furthermore, the presence of both a reactive carboxylic acid group and a methyl group offers multiple points for chemical diversification. This allows for the systematic exploration of the chemical space around the quinoxaline core to optimize interactions with biological targets. The specific focus on this compound is therefore driven by its potential to contribute to the discovery of new and effective therapeutic agents.
Chemical Properties of this compound
The fundamental properties of this compound are summarized in the table below, based on available data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | nih.gov |
| Molecular Weight | 188.18 g/mol | nih.gov |
| CAS Number | 155439-33-1 | enamine.net |
| Appearance | May vary, often a powder | N/A |
| Solubility | A datasheet for the compound in DMF (dimethylformamide) exists, suggesting solubility in this organic solvent. nih.gov | nih.gov |
A datasheet for a reference standard of this compound in DMF provides some spectroscopic data. The infrared (IR) spectrum shows characteristic peaks at 2453 cm⁻¹ (O-H stretch) and 1718 cm⁻¹ (C=O stretch), which are consistent with the presence of a carboxylic acid group. nih.gov The same report also notes that the compound is unstable over a six-month period when stored in DMF at room temperature and even at lower temperatures, indicating the need for careful storage conditions. nih.gov
Synthesis of this compound
A common and effective method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For the synthesis of this compound, a potential starting material would be 3,4-diaminobenzoic acid. This could be reacted with a suitable dicarbonyl compound that would introduce the methyl group at the desired position.
Another viable approach involves the modification of a pre-existing quinoxaline scaffold. For instance, a method for preparing quinoxaline-6-carboxylic acid involves the oxidation of 6-methylquinoxaline. This suggests that this compound could potentially be synthesized by the selective oxidation of 3,6-dimethylquinoxaline.
Furthermore, a patent for the synthesis of the isomeric 3-methyl-quinoxaline-2-carboxylic acid describes a method starting from olaquindox, which is reduced and then hydrolyzed. While this applies to a different isomer, it highlights the potential for synthesizing quinoxaline carboxylic acids from more complex starting materials.
Applications of this compound
The primary application of this compound is as a key intermediate and building block in the synthesis of more complex molecules for medicinal chemistry research. The quinoxaline scaffold is a well-established pharmacophore, and the presence of the carboxylic acid and methyl groups on this particular derivative allows for diverse chemical modifications to explore structure-activity relationships.
Medicinal Chemistry
The structural similarity of this compound to other biologically active quinoxalines makes it a valuable starting point for the development of new therapeutic agents. Research on related compounds suggests several potential areas of application:
Anticancer Agents: Derivatives of 3-methylquinoxalines have been investigated as potential anticancer agents. For example, various 3-methylquinoxalin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Given that the core scaffold is crucial for this activity, this compound could be used to synthesize novel derivatives targeting similar pathways. The aforementioned study on N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors further strengthens the potential of this scaffold in oncology. chemicalbook.com
Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. Quinoxaline derivatives have been identified as inhibitors of various kinases. nih.gov The ability to derivatize the carboxylic acid group of this compound into amides and esters provides a straightforward way to generate libraries of compounds for screening against different kinase targets.
Materials Science
While the primary focus of research on quinoxaline derivatives has been in medicinal chemistry, their electronic properties also make them interesting for applications in materials science. Quinoxaline-based molecules have been explored for their use in organic electronics, such as in organic light-emitting diodes (OLEDs). The ability to modify the structure of this compound could allow for the tuning of its photophysical properties, potentially leading to the development of new materials with specific luminescent or conductive characteristics. However, specific research on the use of this compound in this field is not yet prominent.
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-methylquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-5-11-8-3-2-7(10(13)14)4-9(8)12-6/h2-5H,1H3,(H,13,14) |
InChI Key |
KBHDDNQSIMMHQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C=CC(=CC2=N1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylquinoxaline 6 Carboxylic Acid and Its Analogs
Direct Synthesis of 3-Methylquinoxaline-6-carboxylic Acid
The direct synthesis of this compound can be approached through several key transformations, primarily involving the modification of a quinoxaline (B1680401) core or the cyclization of specifically substituted aromatic diamines.
Oxidation of 6-Methylquinoxaline
A primary route to forming the carboxylic acid group at the 6-position is through the oxidation of the corresponding methyl group on 6-methylquinoxaline. The benzylic position of the methyl group is susceptible to oxidation by strong oxidizing agents. masterorganicchemistry.com This transformation converts the alkyl group into a carboxylic acid. youtube.com Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are commonly employed for this type of benzylic oxidation. masterorganicchemistry.comyoutube.com The reaction requires the presence of at least one hydrogen atom on the benzylic carbon; therefore, a methyl, ethyl, or other similar alkyl group can be oxidized, whereas a tert-butyl group cannot. youtube.com The full mechanism is complex, but it is understood to begin with the homolytic cleavage of the C-H bond at the benzylic position. masterorganicchemistry.com
In a related transformation, the oxidation of a 6-acetyl group on a quinoxaline derivative using chromium trioxide (CrO₃) has also been reported, indicating the utility of this oxidant for converting carbon substituents on the quinoxaline ring system. sapub.org
An alternative to direct, strong oxidation involves a two-step halogenation-oxidation sequence. This method provides a pathway for converting benzylic and allylic halides into carbonyl compounds under milder conditions. nih.gov
Benzylic Halogenation : The first step is a free-radical halogenation at the benzylic carbon of 6-methylquinoxaline. This is typically achieved using a reagent like N-bromosuccinimide (NBS), which selectively brominates the position adjacent to the aromatic ring to form 6-(bromomethyl)quinoxaline. masterorganicchemistry.com
Oxidation of the Halide : The resulting benzylic halide is then oxidized to the carboxylic acid. While various methods exist for converting halides to carbonyls, one reported method uses pyridine (B92270) N-oxide in the presence of silver oxide (Ag₂O). nih.gov This reaction proceeds through substitution with pyridine N-oxide, facilitated by the silver oxide, followed by an elimination step to yield the carbonyl group. nih.gov For benzylic bromides, these reactions can often be carried out at room temperature in a solvent like acetonitrile. nih.gov
Condensation Reactions Utilizing Substituted o-Phenylenediamines
The most fundamental and widely used method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov This approach allows for the direct installation of substituents based on the choice of the two starting materials. To synthesize this compound, the required precursors would be 3,4-diaminobenzoic acid and a methyl-substituted α-dicarbonyl compound such as methylglyoxal (pyruvaldehyde).
The general reaction involves a one-pot cyclocondensation. A variety of catalysts and reaction conditions have been developed to improve yields and reaction times, and to promote greener chemical processes. thieme-connect.comencyclopedia.pub
| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |
| o-Phenylenediamine, Glyoxal | Methanol (B129727) | Room Temp, 1 min | 93% | thieme-connect.com |
| 4,5-Dimethylphenylenediamine, Glyoxal | Methanol | Room Temp, 1 min | 96% | thieme-connect.com |
| o-Phenylenediamine, Benzil | Alumina-Supported Heteropolyoxometalates/Toluene | Room Temp, 2 hrs | 92% | nih.gov |
| o-Phenylenediamine, Benzil | CuSO₄·5H₂O/Water | Not specified | Good | mq.edu.au |
| o-Phenylenediamine, Benzil | Zinc Triflate/Acetonitrile | Room Temp | 85-91% | encyclopedia.pub |
This table presents data for the general synthesis of quinoxalines to illustrate the variety of conditions available for the condensation reaction.
Hydrothermal synthesis has been employed in the preparation of catalysts used for quinoxaline synthesis. For instance, Keggin-type heteropolyacids, which are effective catalysts for the condensation reaction, have been prepared using hydrothermal methods. nih.gov This indicates the role of hydrothermal processes in developing advanced catalytic materials for these synthetic applications.
General Synthetic Strategies for Quinoxaline Carboxylic Acids
Beyond the direct synthesis of a specific isomer, general strategies exist for introducing carboxylic acid functionalities onto the quinoxaline scaffold.
Cyclocondensation of o-Phenylenediamines with α-Keto Acids
A powerful and direct strategy for producing quinoxaline carboxylic acids is the cyclocondensation of an o-phenylenediamine with an α-keto acid. In this reaction, the two amino groups of the diamine react with the ketone and the carboxylic acid functionalities of the α-keto acid to form the heterocyclic ring.
A prominent example of this is the reaction between o-phenylenediamine and sodium pyruvate, which yields 3-methylquinoxalin-2(1H)-one. nih.gov While this specific reaction leads to a quinoxalinone derivative rather than a simple quinoxaline, it exemplifies the general principle of using α-keto acids as building blocks for introducing both a substituent (the methyl group from pyruvate) and a functional group at an adjacent position on the newly formed pyrazine (B50134) ring. This strategy is foundational for creating a variety of substituted quinoxaline-2-carboxylic acids and their derivatives.
One-Pot Multicomponent Approaches
One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical pathway for the synthesis of complex molecular scaffolds like quinoxalines from simple, readily available starting materials. bohrium.comthieme-connect.com These reactions, which can be sequential or domino processes, are highly valued in diversity-oriented synthesis. bohrium.com
A notable transition-metal-free, three-component approach involves the reaction of quinoxalin-2(1H)-ones, a ketone, and tert-butyl nitrite (B80452) (TBN). sci-hub.seacs.org This method, which combines a Mannich-type reaction and radical coupling, successfully yields (E)-quinoxalinone oximes in moderate to good yields under mild conditions. sci-hub.seacs.orgmdpi.com For instance, the reaction of quinoxalinone with an excess of a ketone and TBN in the presence of methanesulfonic acid (CH3SO3H) at room temperature produces the desired oxime, which can be easily purified by recrystallization. sci-hub.se
Another significant multicomponent strategy is the base-catalyzed reaction of o-phenylenediamines, aryl ketones, and elemental sulfur to produce quinoxalin-2-thiones. thieme-connect.com This operationally simple and scalable method was found to be effective with strong nitrogen bases like piperidine, tolerating a wide range of both electron-rich and electron-deficient aryl ketones and o-phenylenediamines. thieme-connect.com The products are readily isolated by filtration after diluting the reaction mixture with methanol. thieme-connect.com Furthermore, employing α-substituted acetophenones in this reaction leads to the formation of 2,3-dicarbo-substituted quinoxalines. thieme-connect.com
Table 1: Examples of One-Pot Multicomponent Syntheses of Quinoxaline Analogs Click on a row to view more details.
Click to expand
| Starting Materials | Catalyst/Reagent | Conditions | Product Type | Yield | Ref. |
| Quinoxalin-2(1H)-one, Ketone, tert-butyl nitrite | CH₃SO₃H | Room Temperature, 6 h | (E)-Quinoxalinone oxime | 55-82% | sci-hub.se, acs.org |
| o-Phenylenediamine, Aryl Ketone, Sulfur | Piperidine | N/A | Quinoxalin-2-thione | High | thieme-connect.com |
| o-Phenylenediamine, α-Substituted Acetophenone, Sulfur | Piperidine | N/A | 2,3-Disubstituted quinoxaline | High | thieme-connect.com |
| 2-Iodoanilines, Arylacetaldehydes, Sodium azide | CuI / K₂CO₃ | DMSO, 80°C, 20 h | 2-Arylquinoxaline | Good | organic-chemistry.org |
Transition-Metal-Free Catalysis and Organocatalysis
The development of transition-metal-free catalytic systems for quinoxaline synthesis aligns with the principles of green and sustainable chemistry, avoiding issues of cost, toxicity, and catalyst removal associated with metal catalysts. nih.govrsc.orgresearchgate.net Organocatalysis, in particular, has emerged as a powerful tool for these transformations. nih.gov
Several organocatalysts have proven effective. For example, nitrilotris(methylenephosphonic acid) at a 5 mol% loading can catalyze the reaction between 1,2-diamines and 1,2-dicarbonyl compounds, producing quinoxalines in high yields (80–97%) within a short time. nih.govresearchgate.net This catalyst is also recyclable. nih.gov Similarly, saccharin (B28170) has been employed as an efficient organocatalyst for the cyclocondensation of 1,2-arylenediamines with 1,2-dicarbonyl compounds, affording quantitative yields in methanol at room temperature. tandfonline.com Other acidic organocatalysts like p-toluenesulfonic acid have been used effectively under solvent-free grinding conditions. tandfonline.com
Catalyst-free approaches have also been developed. The oxidative cyclization of α-halo ketones with o-phenylenediamines in water at 80°C proceeds efficiently without any catalyst, co-catalyst, or additives to yield quinoxaline derivatives. nih.gov Another strategy involves the use of elemental sulfur to mediate the reaction of sulfoxonium ylides with o-phenylenediamines, providing quinoxalines in good yields under mild, catalyst-free conditions. organic-chemistry.org
Table 2: Selected Transition-Metal-Free and Organocatalytic Methods for Quinoxaline Synthesis Click on a row to view more details.
Click to expand
| Reactants | Catalyst/Reagent | Conditions | Yield | Ref. |
| o-Phenylenediamine, 1,2-Dicarbonyl compound | Nitrilotris(methylenephosphonic acid) (5 mol%) | N/A | 80-97% | nih.gov, researchgate.net |
| o-Phenylenediamine, 1,2-Dicarbonyl compound | Saccharin | Methanol, Room Temp. | Quantitative | tandfonline.com |
| o-Phenylenediamine, 1,2-Dicarbonyl compound | p-Toluenesulfonic acid (10 mol%) | Solvent-free, Grinding, Room Temp. | ~90% | tandfonline.com |
| o-Phenylenediamine, α-Halo ketone | None (Catalyst-free) | Water, 80°C | Moderate to High | nih.gov |
| o-Phenylenediamine, Benzil | Ammonium bifluoride (NH₄HF₂) | Aqueous Ethanol | 90-98% | nih.gov |
| o-Phenylenediamine, Sulfoxonium ylide | Elemental Sulfur | N/A | Good | organic-chemistry.org |
Green Chemistry Protocols (e.g., Solvent-Free, Aqueous, Ionic Liquid Systems)
Green chemistry protocols for quinoxaline synthesis focus on minimizing waste and environmental impact by using benign solvents, recyclable catalysts, and energy-efficient conditions. ias.ac.in
Solvent-Free Systems: Solvent-free, or solid-state, reactions offer significant ecological and economic benefits. ias.ac.in Quinoxalines can be synthesized by the simple grinding of 1,2-diamines and 1,2-diketones at room temperature, often aided by a catalyst. tandfonline.com Biodegradable catalysts like cellulose (B213188) sulfuric acid have been used for the solid-state synthesis of quinoxaline derivatives by grinding reactants in a mortar and pestle, resulting in good to excellent yields. tandfonline.com Another approach utilizes sulfated polyborate, a recyclable catalyst with both Lewis and Brønsted acidity, for the rapid, solvent-free synthesis of quinoxalines with high yields and short reaction times. ias.ac.in A completely catalyst-free and solvent-free method involves the high-speed homogenization of aromatic 1,2-diamines and 1,2-dicarbonyl compounds, affording quantitative yields in minutes. rsc.org
Aqueous Systems: Water is an ideal green solvent, and several methods have been adapted for its use. ajrconline.org An acid-functionalized ionic liquid has been shown to catalyze a cascade decarboxylative cyclization of 2-arylanilines with α-oxocarboxylic acids in water under ambient conditions. rsc.org This system is scalable and the catalyst is recyclable. rsc.org Another example involves using the biodegradable ionic liquid [C8dabco]Br as a catalyst for quinoxaline synthesis in an aqueous medium, which also features high yields and catalyst recyclability. researchgate.net
Ionic Liquid (IL) Systems: Ionic liquids (ILs) are considered attractive alternatives to conventional volatile organic solvents due to their negligible vapor pressure, high thermal stability, and recyclability. tandfonline.comnih.gov They can act as both the reaction medium and a promoter. tandfonline.com For example, 1-n-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) has been used for the synthesis of 2,3-disubstituted quinoxalines from 1,2-diketones and aryl-1,2-diamines at ambient temperature, offering high yields and simple operation. tandfonline.com Acidic ionic liquids can also serve as effective and reusable catalysts for quinoxaline synthesis. researchgate.net
Table 3: Examples of Green Chemistry Protocols for Quinoxaline Synthesis Click on a row to view more details.
Click to expand
| Protocol Type | Reactants | Catalyst/Conditions | Yield | Ref. |
| Solvent-Free | o-Phenylenediamine, 1,2-Diketone | Sulfated polyborate, Solvent-free | High | ias.ac.in |
| Solvent-Free | Benzo[c] bohrium.comrsc.orgresearchgate.netthiadiazole-4,5-diamine, 3-(ω-bromoacetyl)-coumarin | Cellulose sulfuric acid, Grinding, Room Temp. | Good to Excellent | tandfonline.com |
| Solvent-Free | Aromatic 1,2-diamine, 1,2-Dicarbonyl compound | Catalyst-free, Homogenization (4000 rpm) | Quantitative | rsc.org |
| Aqueous | 2-Arylaniline, α-Oxocarboxylic acid | Acid-functionalized ionic liquid, Water, Ambient Temp. | N/A | rsc.org |
| Aqueous | o-Phenylenediamine, 1,2-Diketone | [C8dabco]Br (Ionic Liquid), Water, 80°C | 79-90% | researchgate.net |
| Ionic Liquid | o-Phenylenediamine, 1,2-Diketone | 1-n-Butylimidazolium tetrafluoroborate, Ambient Temp. | Excellent | tandfonline.com |
Regioselective Synthesis of Quinoxaline Carboxylic Acids
Achieving regioselectivity is critical in the synthesis of substituted quinoxalines, particularly for producing specific isomers like this compound. Methodologies that control the placement of substituents on the quinoxaline core are of significant interest.
One powerful strategy for achieving regioselectivity is through the nucleophilic substitution of pre-functionalized quinoxaline rings. A study on the synthesis of novel quinoxaline 1,4-dioxides demonstrated the regioselective substitution of a chlorine atom at the C6 position of a 6,7-dichloro-3-methylquinoxaline 1,4-dioxide scaffold. nih.gov The reaction of 6,7-dichloro-3-methyl-2-carboethoxyquinoxaline 1,4-dioxide with cyclic amines in DMF at 50°C resulted in the selective replacement of the C6-chloro atom to yield 6-amino-substituted derivatives. nih.gov This regioselectivity is attributed to the electronic effect of the electron-withdrawing group at the C2 position, which increases the positive charge at the C6 carbon and stabilizes the intermediate Meisenheimer complex. nih.gov
Hypervalent iodine reagents have also been employed to mediate the chemo- and regioselective annulation between α-iminoethanones and o-phenylenediamines to afford trisubstituted quinoxalines with excellent regioselectivity. nih.gov Furthermore, the synthesis of N-aryl α-ketoamides and their subsequent reaction with substituted ortho-phenylenediamines in methanol at 50°C has been shown to produce quinoxalinones with defined regiochemistry. researchgate.net These methods provide a viable pathway to control the substitution pattern on the quinoxaline core, which is essential for the targeted synthesis of specific carboxylic acid derivatives.
Table 4: Methods for Regioselective Synthesis of Quinoxaline Derivatives Click on a row to view more details.
Click to expand
| Method | Reactants | Reagents/Conditions | Product | Selectivity | Ref. |
| Nucleophilic Aromatic Substitution | 6,7-Dichloro-3-methylquinoxaline 1,4-dioxide derivatives, Cyclic amines | DMF, 50°C | 6-Amino-7-chloro-3-methylquinoxaline 1,4-dioxide derivatives | Regioselective substitution at C6 | nih.gov |
| Hypervalent Iodine-Mediated Annulation | α-Iminoethanones, o-Phenylenediamines | [Bis(trifluoroacetoxy)iodo]benzene | Trisubstituted quinoxalines | Excellent (6:1 to 1:0) | nih.gov |
| Condensation | N-Aryl α-ketoamides, Substituted o-phenylenediamines | Methanol, 50°C | Regioselective quinoxalinones | N/A | researchgate.net |
| Self-Photocatalyzed Oxidation | Quinoxalin-2(1H)-ones | CF₃COOH, Blue LEDs, Air | Quinoxaline-2,3-diones | Regioselective oxidation at C3 | researchgate.net |
Spectroscopic and Analytical Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in 3-Methylquinoxaline-6-carboxylic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.
While specific, detailed experimental spectra for this compound are not widely published, the expected proton NMR spectrum can be predicted based on its chemical structure. The spectrum would feature distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) ring, the methyl group protons, and the acidic proton of the carboxylic acid.
The quinoxaline ring system contains three aromatic protons. The proton at the 2-position (H-2) is expected to appear as a singlet in the downfield region, typically around 8.8-9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The protons on the benzene (B151609) portion of the ring (H-5, H-7, and H-8) would exhibit characteristic splitting patterns (doublets and doublets of doublets) in the range of 7.8-8.5 ppm. The single methyl group attached to the C-3 position would produce a sharp singlet, integrating to three protons, further upfield around 2.7-2.9 ppm. The most deshielded proton is the carboxylic acid proton (-COOH), which would appear as a very broad singlet far downfield, typically above 12 ppm, and is readily exchangeable with D₂O.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -COOH | > 12.0 | Broad Singlet | 1H | Deshielded acidic proton; signal disappears upon D₂O exchange. |
| H-2 | ~ 8.8 - 9.0 | Singlet | 1H | Proton on the pyrazine (B50134) ring, adjacent to a nitrogen and the methyl-substituted carbon. |
| H-5 | ~ 8.3 - 8.5 | Doublet | 1H | Aromatic proton ortho to the carboxylic acid group. |
| H-7 | ~ 8.2 - 8.4 | Doublet of Doublets | 1H | Aromatic proton meta to the carboxylic acid and ortho to H-8. |
| H-8 | ~ 7.8 - 8.0 | Doublet | 1H | Aromatic proton para to the carboxylic acid group. |
| -CH₃ | ~ 2.7 - 2.9 | Singlet | 3H | Methyl group protons at the C-3 position. |
The ¹³C NMR spectrum provides information on all ten unique carbon atoms in the this compound molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the 165-175 ppm range. The nine carbons of the quinoxaline ring system would appear in the aromatic region (approximately 120-160 ppm). The carbon of the methyl group (-CH₃) would be the most shielded, appearing at a much higher field, typically between 20-25 ppm. The specific assignments for the aromatic carbons can be complex and are best confirmed with two-dimensional NMR techniques.
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C OOH | ~ 165 - 175 | Carbonyl carbon of the carboxylic acid. |
| C-2 | ~ 150 - 155 | Aromatic carbon in the pyrazine ring, adjacent to nitrogen. |
| C-3 | ~ 155 - 160 | Aromatic carbon bearing the methyl group. |
| C-4a, C-8a | ~ 140 - 145 | Bridgehead carbons connecting the two rings. |
| C-5, C-6, C-7, C-8 | ~ 120 - 140 | Carbons of the benzene ring, with C-6 being a quaternary carbon attached to the COOH group. |
| -C H₃ | ~ 20 - 25 | Methyl group carbon. |
To unambiguously assign the proton and carbon signals, 2D NMR experiments are essential.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal correlations between protons and carbons that are two or three bonds apart. For instance, it would show a correlation between the methyl protons (~2.8 ppm) and the C-3 carbon (~157 ppm) as well as the C-2 carbon (~152 ppm). It would also be crucial for assigning the quaternary carbons, such as C-6, by observing correlations from nearby protons like H-5 and H-7.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space. A NOESY spectrum would show a correlation between the methyl protons and the H-2 proton, confirming their spatial proximity on the quinoxaline ring.
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared light by the molecule, causing its bonds to vibrate. This method is particularly effective for identifying functional groups.
The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. google.com A very broad absorption band would appear in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H bond stretching vibration in a hydrogen-bonded carboxylic acid dimer. google.com Superimposed on this broad band would be the C-H stretching vibrations of the aromatic ring and methyl group.
A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680 and 1710 cm⁻¹, a typical range for aromatic carboxylic acids. Other significant peaks include the C-O stretching vibration around 1280-1320 cm⁻¹ and the out-of-plane O-H bend, which gives a broad peak near 900-950 cm⁻¹. Vibrations from the C=N and C=C bonds of the quinoxaline ring would appear in the 1450-1620 cm⁻¹ region.
Interactive Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Description |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H Stretch (Aromatic/Alkyl) | 2900 - 3100 | Medium, Sharp (on top of O-H) |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong, Sharp |
| C=N, C=C Stretch (Aromatic Ring) | 1450 - 1620 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1280 - 1320 | Strong |
| O-H Bend (Out-of-Plane) | 900 - 950 | Medium, Broad |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the exact mass of the compound and to study its fragmentation pattern upon ionization. For this compound (C₁₀H₈N₂O₂), the molecular weight is 188.18 g/mol .
In an MS experiment, the compound would show a prominent molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 188. A high-resolution mass spectrum would confirm the elemental formula by providing a highly accurate mass measurement. Common fragmentation pathways would likely involve the loss of the carboxylic acid functional group. Key fragments would be observed corresponding to the loss of a hydroxyl radical (-OH, m/z 171) and the loss of a carboxyl group (-COOH, m/z 143). The peak at m/z 143 would correspond to the stable 3-methylquinoxaline cation. Further fragmentation of this ion could also be observed.
Interactive Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Ion | Notes |
| 188 | [C₁₀H₈N₂O₂]⁺ | Molecular Ion ([M]⁺) |
| 171 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxylic acid. |
| 143 | [M - COOH]⁺ | Loss of the entire carboxylic acid group, resulting in the 3-methylquinoxaline cation. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible radiation by a substance. This absorption corresponds to electronic transitions within the molecule, providing information about the electronic structure and conjugation.
For quinoxaline derivatives, the UV-Vis spectra typically exhibit multiple absorption bands. These are generally attributed to π-π* and n-π* electronic transitions. nih.gov The π-π* transitions, which are usually more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic quinoxaline ring system. The n-π* transitions, which are typically less intense, involve the excitation of a non-bonding electron (for example, from the nitrogen atoms) to a π* antibonding orbital. nih.gov
In the case of carboxylic acids that lack extensive conjugation, a characteristic absorption is often observed around 210 nm. libretexts.org However, for this compound, the quinoxaline core represents a significant chromophore. The position and intensity of the absorption maxima are influenced by the substituents on the quinoxaline ring. The methyl group and the carboxylic acid group can modulate the electronic properties of the quinoxaline system, leading to shifts in the absorption wavelengths (either bathochromic or hypsochromic shifts).
Table 1: UV-Vis Absorption Data for a Related Quinoxaline Carboxylic Acid Derivative
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 3-Methyl-2-quinoxalinecarboxylic acid | Ethanol | 320.0, 241.0, 204.0 | rivm.nl |
X-ray Diffraction Crystallography
The process involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is dependent on the crystal's internal structure. By analyzing this pattern, a model of the electron density can be generated, from which the atomic positions are determined.
For a molecule like this compound, X-ray crystallography would definitively establish the planarity of the quinoxaline ring system and the orientation of the methyl and carboxylic acid substituents. It would also reveal details about hydrogen bonding interactions, particularly those involving the carboxylic acid group, which can form dimers or extended networks with neighboring molecules.
Specific crystallographic data for this compound has not been reported in the reviewed scientific literature. However, structural studies on closely related compounds provide insight into the expected molecular geometry. For instance, the crystal structure of 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate has been determined. researchgate.net In this related molecule, the crystal structure reveals a two-dimensional network formed through intermolecular O—H⋯O and O—H⋯N hydrogen bonds. researchgate.net Another related compound, 3-Methylquinoxaline-2-carbonitrile, crystallizes in the triclinic space group P-1, and its molecular packing is stabilized by a network of weak hydrogen bonds and π–π stacking interactions. nih.gov
Table 2: Crystallographic Data for a Related Quinoxaline Derivative
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
|---|---|---|---|---|---|---|---|---|---|---|---|
| 3-Methylquinoxaline-2-carbonitrile | C₁₀H₇N₃ | Triclinic | P-1 | 6.869 | 7.417 | 9.879 | 72.37 | 71.82 | 64.29 | 422.5 | 2 |
Data sourced from references nih.govresearchgate.net.
Computational and Theoretical Chemistry of 3 Methylquinoxaline 6 Carboxylic Acid Systems
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of quinoxaline (B1680401) derivatives. ias.ac.inscirp.org DFT methods are employed to model various molecular aspects, from electronic structure to reaction mechanisms, providing a molecular-level understanding of these compounds. ias.ac.inscirp.orgnih.gov
Electronic Structure and Molecular Orbital Theory (e.g., HOMO/LUMO)
The electronic properties of quinoxaline derivatives are central to their reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in this analysis. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. scirp.orgresearchgate.netajchem-a.com A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org
| Parameter | Value (eV) |
| HOMO Energy | -7.03 |
| LUMO Energy | -2.54 |
| HOMO-LUMO Gap (ΔE) | 4.49 |
| Table 1: Representative theoretical electronic properties for a related heterocyclic carboxylic acid, cinnoline-4-carboxylic acid. nih.gov |
These calculations help in predicting the charge transfer interactions within the molecule, which are crucial for its biological and chemical behavior. scirp.org
Geometrical Optimization and Conformational Analysis
Geometrical optimization is a fundamental computational step to find the most stable three-dimensional structure of a molecule. Using methods like DFT with basis sets such as 6-311++G(d,p), researchers can predict bond lengths, bond angles, and dihedral angles of quinoxaline derivatives. ias.ac.innih.gov This information is essential for understanding how the molecule interacts with its environment.
For example, theoretical investigations on quinoxalinone derivatives have been performed to predict their equilibrium conformation. ias.ac.in The planarity of the quinoxaline ring system is a key feature, and calculations can reveal deviations from planarity caused by different substituents. ias.ac.in Conformational analysis of quinoxaline-containing peptides has also been studied to understand the presence of multiple conformers in solution.
While a specific optimized geometry for 3-Methylquinoxaline-6-carboxylic acid is not detailed in the available literature, the following table shows representative optimized geometrical parameters for a similar heterocyclic carboxylic acid, cinnoline-4-carboxylic acid. nih.gov
| Bond/Angle | Calculated Value |
| N1-N2 Bond Length (Å) | 1.303 |
| C4-C10 Bond Length (Å) | 1.431 |
| C10-O1 Bond Length (Å) | 1.222 |
| C10-O2 Bond Length (Å) | 1.353 |
| N2-C3-C4 Angle (˚) | 122.4 |
| C3-C4-C10 Angle (˚) | 120.3 |
| Table 2: Representative calculated geometrical parameters for cinnoline-4-carboxylic acid using DFT/B3LYP/6-311++G(d,p). nih.gov |
Reaction Pathway Energetics and Transition State Analysis
Computational chemistry can elucidate reaction mechanisms by calculating the energetics of reaction pathways and identifying transition states. This is valuable for understanding the synthesis of quinoxaline derivatives. For example, the synthesis of some quinoxalines is proposed to proceed through an acid-catalyzed condensation reaction. caymanchem.com Theoretical models can map out the energy changes as reactants are converted to products, including the energy barriers of transition states.
While specific energetic data for the synthesis of this compound is not available, studies on related compounds, such as the esterification of 2,3-Bis-bromomethyl-quinoxaline-6-carboxylic acid, provide a basis for understanding the types of reactions these molecules undergo. researchgate.net General energy diagrams for reactions of carboxylic acid derivatives show that the reaction mechanism and energetics are influenced by the nature of the nucleophile and the leaving group.
Intermolecular Interaction Analysis
The study of intermolecular interactions is crucial for understanding how molecules like this compound interact with other molecules or surfaces. This is particularly important in fields like materials science and medicinal chemistry.
Adsorption Mechanisms (e.g., Langmuir Isotherm)
Quinoxaline derivatives have been investigated as corrosion inhibitors, and their effectiveness is related to their ability to adsorb onto metal surfaces. nih.gov The adsorption process can be studied using various isotherm models, with the Langmuir adsorption isotherm being commonly applied. nih.gov This model assumes that a monolayer of the inhibitor molecules forms on the metal surface. nih.gov
Studies on various quinoxaline derivatives have shown that their adsorption on surfaces like steel and copper often follows the Langmuir isotherm. nih.gov This indicates a strong interaction between the quinoxaline molecules and the metal surface, which can be attributed to chemisorption. nih.gov The adsorption process is influenced by the concentration of the inhibitor and the temperature.
Quantitative Structure-Activity Relationship (QSAR) Principles in Quinoxaline Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. semanticscholar.orgresearchgate.net For quinoxaline derivatives, QSAR models are developed to predict their therapeutic potential, such as anticancer or antimicrobial activities. semanticscholar.org
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. semanticscholar.orgresearchgate.net By developing mathematical relationships between these descriptors and the observed biological activity, researchers can design new quinoxaline derivatives with enhanced potency. For example, a QSAR study on carboxylic acid derivatives as HIV-1 integrase inhibitors identified polarizability and mass as key influencing properties. researchgate.net In the context of anticancer research, QSAR models for quinoxaline derivatives targeting specific enzymes like VEGFR-2 have been developed to guide the synthesis of more effective inhibitors. nih.gov
Molecular Modeling and Docking Studies (for generic interaction principles)
Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. These in silico methods are crucial in modern drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-receptor interactions, thereby guiding the design of more potent and selective inhibitors. For 3-methylquinoxaline derivatives, these studies have been instrumental in elucidating the generic principles governing their interactions with various biological targets, particularly protein kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are significant in cancer therapy. researchgate.nettandfonline.com
Research has focused on designing novel 3-methylquinoxaline derivatives and evaluating their potential as inhibitors through sophisticated docking simulations. researchgate.net In one such study, a series of forty-one 3-methylquinoxaline derivatives were docked into the active site of the VEGFR-2 receptor (PDB ID: 2OH4). researchgate.net The results indicated that several of these compounds exhibited higher docking scores than Sorafenib, a known VEGFR-2 inhibitor used as a control. researchgate.net This suggests a strong binding affinity and significant potential for these derivatives as anti-angiogenic agents. researchgate.net
The primary interaction principles for these compounds involve a combination of hydrogen bonding and hydrophobic interactions within the kinase's active site. The quinoxaline ring system, with its electron-rich nitrogen atoms, is capable of forming numerous weak interactions, such as hydrogen bonds and dipole-dipole interactions, which are critical for binding. researchgate.net
Detailed docking analyses reveal specific interactions with key amino acid residues. For instance, the most potent compounds often form hydrogen bonds with the pivotal amino acid Asp1046 in the VEGFR-2 active site. tandfonline.com The amide moiety, when present in derivatives, also plays a crucial role, with its C=O group acting as a hydrogen bond acceptor and the NH group as a hydrogen bond donor, interacting with residues like Glu388. tandfonline.com
Furthermore, hydrophobic interactions significantly contribute to the binding stability. The phenyl ring of the quinoxaline scaffold and various hydrophobic tails attached to the core structure can form favorable contacts with nonpolar residues in the binding pocket, such as Lys866, Val897, and Val914. tandfonline.com The structure-activity relationship (SAR) analyses derived from these docking studies indicate that the 3-methylquinoxalin-2(1H)-one moiety is generally more effective for VEGFR-2 inhibition than the 3-methylquinoxaline-2-thiol (B109401) moiety. tandfonline.com
The docking scores, which are a measure of the binding affinity, provide a quantitative basis for comparing different derivatives. Higher negative scores typically indicate stronger binding. The data from these studies can be summarized to highlight the most promising compounds.
Table 1: Docking Scores of Designed 3-Methylquinoxaline Derivatives against VEGFR-2 (PDB ID: 2OH4)
| Compound | MolDock Score | Rerank Score |
| Designed Compound 1 | -167.961 | -137.852 |
| Designed Compound 2 | -156.966 | -133.485 |
| Template Compound (5) | -156.063 | -133.13 |
| Sorafenib (Control) | -146.535 | -102.625 |
| Data sourced from a study on newly designed 3-methylquinoxaline derivatives. researchgate.net |
In a related study, another series of 3-methylquinoxaline derivatives were synthesized and docked against VEGFR-2, further confirming these interaction principles. The docking score for one of the most active compounds, compound 30f , was -23.22 kcal/mol. tandfonline.com This compound's binding mode was similar to that of sorafenib, reinforcing the validity of the docking protocol. tandfonline.com
Table 2: Key Interactions of Compound 30f with VEGFR-2 Active Site
| Interacting Group of Compound 30f | Interaction Type | Target Amino Acid Residue |
| C=O of amide moiety | Hydrogen Bond | Asp1046 |
| NH of amide moiety | Hydrogen Bond | Glu388 |
| Spacer phenyl ring | Hydrophobic Interaction | Lys866 |
| Spacer phenyl ring | Hydrophobic Interaction | Val897 |
| Spacer phenyl ring | Hydrophobic Interaction | Val914 |
| Data sourced from docking studies of 3-methylquinoxaline derivatives as VEGFR-2 inhibitors. tandfonline.com |
Mechanistic Studies of Quinoxaline Chemistry
Mechanistic Insights into Cyclocondensation Reactions
The most prevalent method for synthesizing the quinoxaline (B1680401) scaffold is the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.netnih.govnih.gov This reaction is a cornerstone of quinoxaline chemistry. nih.gov
The synthesis of 3-Methylquinoxaline-6-carboxylic acid follows this general principle, typically starting from 3,4-diaminobenzoic acid and a methyl-substituted α-dicarbonyl compound like pyruvaldehyde (methylglyoxal). The mechanism can be described as follows:
Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine derivative onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This forms a hemiaminal intermediate.
Dehydration and Imine Formation: The hemiaminal readily undergoes dehydration to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to a six-membered dihydroxy-tetrahydroquinoxaline intermediate.
Aromatization: Subsequent dehydration of this cyclic intermediate results in the formation of the stable, aromatic quinoxaline ring system.
The reaction conditions, including the choice of solvent and catalyst, can significantly influence the reaction rate and yield. researchgate.net While classic syntheses often employ organic solvents and acid catalysts, modern approaches have explored greener alternatives like high-temperature water (HTW). thieme-connect.com In HTW, the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids has been achieved at temperatures between 150–230 °C in short reaction times, avoiding volatile organic solvents and toxic catalysts. thieme-connect.com
| Step | Description | Intermediate |
|---|---|---|
| 1 | Nucleophilic attack of an amino group on a carbonyl carbon. | Hemiaminal |
| 2 | Loss of a water molecule to form an imine. | Schiff Base (Imine) |
| 3 | Intramolecular attack of the second amino group on the remaining carbonyl. | Dihydroxy-tetrahydroquinoxaline |
| 4 | Elimination of a second water molecule to form the aromatic ring. | Quinoxaline |
Pathways of Nucleophilic Substitution on Quinoxaline Cores
The quinoxaline ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups onto the heterocyclic core. The reactivity of the quinoxaline system towards nucleophiles is influenced by the nature and position of existing substituents.
For instance, in 2-chloro-3-methylquinoxaline (B189447), the chlorine atom at the C-2 position is a good leaving group and can be readily displaced by various nucleophiles. nih.gov The reaction of 2-chloro-3-methylquinoxaline with p-hydroxybenzaldehyde in the presence of a base like anhydrous potassium carbonate proceeds via an SNAr mechanism to form an ether linkage. nih.gov
The mechanism generally involves:
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (e.g., a halogen). This attack is perpendicular to the plane of the aromatic ring.
Formation of a Meisenheimer Complex: This addition step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic system, including the nitrogen atoms.
Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the quinoxaline ring is restored, yielding the substituted product.
The scope of nucleophiles includes amines, thiols, and carbanions. byu.edu For example, the reaction of 2-chloro-3-methylquinoxaline with aromatic amines in the presence of anhydrous potassium carbonate and potassium iodide leads to the corresponding 2-arylamino-3-methylquinoxalines. mdpi.com The synthesis of novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives has been achieved through nucleophilic aromatic substitution with amines. mdpi.com
Oxidative Transformation Mechanisms
Oxidative reactions of quinoxaline derivatives can target either the substituents or the quinoxaline nitrogen atoms. For instance, the methyl group of a methylquinoxaline can be oxidized. While specific mechanistic studies on the oxidation of this compound are not extensively detailed in the provided context, general principles of benzylic oxidation can be applied.
Quinones, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), are often used for such transformations and typically proceed via a hydride abstraction mechanism. nih.gov Alternatively, some quinone-catalyzed oxidations, particularly of amines, can occur through a transamination mechanism involving the initial condensation of the amine with the quinone cofactor. nih.gov
Another important oxidative transformation is the formation of quinoxaline-N-oxides. The oxidation of the nitrogen atoms in the quinoxaline ring can significantly alter the electronic properties and biological activity of the molecule. The synthesis of quinoxaline-2-carboxylic acid 1,4-dioxides often involves the Beirut reaction. mdpi.com
Decarboxylation Mechanisms
Aromatic carboxylic acids, including quinoxaline carboxylic acids, can undergo decarboxylation, particularly at elevated temperatures. thieme-connect.com The ease of decarboxylation depends on the stability of the resulting carbanion intermediate. The presence of electron-withdrawing groups on the ring can stabilize the negative charge and facilitate the reaction.
In the context of synthesizing 2,3-diarylquinoxaline-6-carboxylic acids in high-temperature water, decarboxylation of the starting material, 3,4-diaminobenzoic acid, can lead to the formation of decarboxylated quinoxaline side products. thieme-connect.com This suggests that the carboxylic acid group is susceptible to removal under these conditions.
The general mechanism for the decarboxylation of an aromatic carboxylic acid often involves the formation of a zwitterionic intermediate, followed by the loss of carbon dioxide. For β-keto acids, decarboxylation can proceed through a cyclic transition state. While this compound is not a β-keto acid, thermal decarboxylation can still occur, likely proceeding through an electrophilic substitution mechanism where a proton replaces the carboxyl group. The reaction of 2-carboxamidoquinoxaline-3-carboxylic acid derivatives with aromatic aldehydes under fusion conditions has been shown to cause decarboxylation. researchgate.net
| Reaction Type | Key Intermediates/Transition States | Driving Force |
|---|---|---|
| Cyclocondensation | Hemiaminal, Schiff Base | Formation of a stable aromatic ring |
| Nucleophilic Substitution | Meisenheimer Complex | Electron-deficient nature of the quinoxaline ring |
| Oxidative Transformation | Radical or cationic intermediates (depending on oxidant) | Formation of more stable oxidized products |
| Decarboxylation | Carbanion or zwitterionic intermediate | Release of gaseous CO2 and formation of a stable product |
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as Building Blocks for Complex Organic Molecules
In chemical synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. molport.com 3-Methylquinoxaline-6-carboxylic acid is classified as such a heterocyclic building block, prized for its quinoxaline (B1680401) core and the versatile carboxylic acid functional group. bldpharm.comchemicalregister.com The carboxylic acid moiety (-COOH) is a key reactive handle, allowing for a variety of chemical transformations to assemble intricate molecular frameworks.
Common reactions involving the carboxylic acid group include:
Amide Formation: Reacting with amines to form stable amide bonds, a fundamental linkage in many biologically active molecules and polymers. molport.com
Esterification: Reacting with alcohols to produce esters, which are valuable as intermediates and in materials science. molport.comsapub.org
Reduction: The carboxylic acid can be reduced to form an alcohol or an aldehyde. molport.com
Halogenation: Conversion to a highly reactive acyl halide, which can then be used in a wide array of subsequent reactions. molport.com
While specific published examples detailing the use of the 6-carboxylic acid isomer are limited, extensive research on the closely related isomer, quinoxaline-2-carboxylic acid, demonstrates the synthetic utility of this class of compounds. The principles of these reactions are directly applicable to this compound. For instance, quinoxaline-2-carboxylic acid has been used as a foundational piece to synthesize a series of complex N-substituted quinoxaline-2-carboxamides. nih.govnih.gov These reactions typically involve activating the carboxylic acid and then reacting it with various amines to yield the final amide products. nih.govnih.gov This strategy highlights how the quinoxaline carboxylic acid core serves as a scaffold for building libraries of complex molecules with potential applications in medicinal chemistry. nih.gov
Table 1: Examples of Complex Molecule Synthesis Using a Quinoxaline Carboxylic Acid Scaffold (Note: These examples utilize the quinoxaline-2-carboxylic acid isomer, but the synthetic principle is analogous for this compound)
| Starting Carboxylic Acid | Amine Reagent | Resulting Complex Molecule Class | Reference |
| Quinoxaline-2-carboxylic acid | Various substituted anilines | N-phenyl quinoxaline-2-carboxamides | nih.gov |
| Quinoxaline-2-carboxylic acid | 6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine | Complex triazole-pyridine-quinoxaline carboxamides | nih.gov |
Development of Conjugated Systems and Optoelectronic Materials
The quinoxaline ring system is an electron-deficient aromatic structure, making it an excellent component for creating conjugated materials with specific electronic and optical properties. Conjugated systems, characterized by alternating single and double bonds, allow for the delocalization of pi-electrons across the molecule, which is crucial for applications in electronics and photonics.
Quinoxaline derivatives are increasingly utilized for their roles in:
Organic Semiconductors: The electron-deficient nature of the quinoxaline core facilitates electron transport, making these derivatives suitable for use as n-type materials in organic field-effect transistors (OFETs) and other semiconductor devices. tsijournals.com
Electron Luminescent Materials: Their inherent fluorescence and ability to be chemically tuned make quinoxaline-containing molecules promising candidates for emissive layers in organic light-emitting diodes (OLEDs). tsijournals.com
Dyes: The extended conjugation of the quinoxaline system allows it to absorb and emit light in the visible spectrum, leading to its use in various dyes. tsijournals.com
The presence of both the methyl group and the carboxylic acid group on the this compound scaffold provides additional avenues for tuning these optoelectronic properties. The carboxylic acid can be used to anchor the molecule to surfaces or to connect it to other components in a larger polymer or macromolecular assembly, further enhancing its utility in materials science. tsijournals.com
Table 2: Applications of Quinoxaline-Based Conjugated Systems
| Application Area | Function of Quinoxaline Moiety | Potential Use | Reference |
| Organic Semiconductors | Acts as an electron-deficient core to facilitate electron transport. | n-type materials in organic transistors. | tsijournals.com |
| Luminescent Materials | Forms the core of fluorescent molecules for light emission. | Emissive layers in OLED displays. | tsijournals.com |
| Dyes | The conjugated system absorbs and emits visible light. | Industrial and research dyes. | tsijournals.com |
| Molecular Recognition | Serves as a rigid subunit in macrocyclic receptors. | Building blocks for anion receptors and cavitands. | tsijournals.com |
Crystal Engineering and Solid State Chemistry
Supramolecular Synthons and Hydrogen Bonding Patterns
The assembly of molecules in a crystal is directed by specific and reliable intermolecular interactions known as supramolecular synthons. In the case of carboxylic acids, a common and robust supramolecular homosynthon is the carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds. nih.gov For quinoxaline (B1680401) carboxylic acids, the presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and nitrogen atoms within the quinoxaline ring (hydrogen bond acceptors) allows for the formation of more complex hydrogen bonding patterns, including supramolecular heterosynthons. nih.govresearchgate.net
In the broader context of quinoxaline-based carboxylic acids, research has demonstrated the formation of various hydrogen-bonded frameworks (HOFs). For instance, tetracarboxylic acids with quinoxaline cores can form sql-topological two-dimensional sheets through intermolecular hydrogen bonds. osaka-u.ac.jp These sheets can then stack, influenced by other interactions like C-H···π, C-H···N, and C-H···O hydrogen bonds. chemrxiv.orgosaka-u.ac.jp The interplay between strong hydrogen bonds (like O-H···O and O-H···N) and weaker interactions dictates the final supramolecular assembly.
Table 1: Potential Supramolecular Synthons in 3-Methylquinoxaline-6-carboxylic acid
| Synthon Type | Interacting Groups | Description |
| Homosynthon | Carboxylic acid - Carboxylic acid | Two molecules forming a dimer through a pair of O-H···O hydrogen bonds. nih.gov |
| Heterosynthon | Carboxylic acid - Quinoxaline Nitrogen | An O-H···N hydrogen bond between the carboxylic acid group of one molecule and a nitrogen atom of the quinoxaline ring of another. chemrxiv.org |
| Weak Interactions | C-H···O/N | Weaker hydrogen bonds involving carbon-hydrogen donors and oxygen or nitrogen acceptors, contributing to the overall packing. chemrxiv.org |
Crystal Packing Architectures
The arrangement of molecules in the crystal lattice, or crystal packing, is a consequence of the dominant supramolecular synthons and other intermolecular forces. For aromatic compounds like this compound, π-π stacking interactions between the quinoxaline rings are also expected to play a significant role in the crystal packing.
In related compounds like 3-methylquinoxaline-2-carbonitrile, the molecular packing consists of layers stabilized by a network of weak hydrogen bonds and π-π stacking interactions between the layers. researchgate.net Similarly, studies on quinoxaline-based hydrogen-bonded organic frameworks (HOFs) reveal layered structures where 1D chains or 2D sheets, formed by hydrogen bonding, are stacked. chemrxiv.org The interlayer distances are typically in the range of 3.6 to 3.8 Å, indicative of π-π interactions. chemrxiv.orgresearchgate.net
The crystal structure of a related compound, 3-Methylquinoxaline-2-carboxylic acid 4-oxide monohydrate, shows that molecules are linked by intermolecular O—H⋯O and O—H⋯N hydrogen bonds into a two-dimensional network. nih.gov It is plausible that this compound would adopt a similar layered or networked architecture, driven by a combination of hydrogen bonding involving the carboxylic acid and quinoxaline nitrogens, and π-π stacking of the aromatic rings.
Polymorphism and Crystallization Control
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in crystal engineering as different polymorphs can exhibit distinct physical properties. The control of crystallization conditions (e.g., solvent, temperature, and cooling rate) is the primary method for isolating specific polymorphic forms.
For quinoxaline derivatives, particularly those capable of forming hydrogen-bonded organic frameworks (HOFs), polymorphism is a known phenomenon. osaka-u.ac.jp Slight variations in molecular structure or crystallization conditions can lead to different, non-isostructural polymorphic frameworks because the final structure is based on a delicate balance of reversible intermolecular interactions. osaka-u.ac.jp The removal of guest solvent molecules from a crystal lattice can also trigger structural transformations, leading to different polymorphic forms. chemrxiv.orgosaka-u.ac.jp While there is no specific information in the searched results regarding the polymorphism of this compound, the potential for its existence is high given the structural features of the molecule.
Co-crystallization Strategies for Quinoxaline Carboxylic Acids
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. A co-crystal is a structurally homogeneous crystalline material containing two or more neutral building blocks in definite stoichiometric amounts. nih.gov For carboxylic acids, co-crystallization is often achieved by introducing a co-former that can form robust supramolecular heterosynthons with the carboxylic acid group.
A common strategy for quinoxaline carboxylic acids would be to use co-formers that are complementary hydrogen bond acceptors or donors. Pyridine (B92270) derivatives are excellent candidates for co-crystallization with carboxylic acids due to the high reliability of the carboxylic acid-pyridine supramolecular synthon, which involves a strong O-H···N hydrogen bond. japtronline.comrsc.org The success of forming a co-crystal versus a salt in these cases can often be predicted by the difference in pKa values between the carboxylic acid and the pyridine derivative. rsc.org
Another approach involves using other organic acids as co-formers. For instance, the co-crystallization of amine hydrochlorides with neutral organic acids has been shown to be an effective strategy. nih.gov In the case of this compound, co-crystallization with other dicarboxylic acids or molecules with complementary functional groups could lead to novel solid forms with tailored properties. The selection of a suitable co-former is guided by an understanding of the potential supramolecular synthons that can be formed. japtronline.com
Q & A
Q. What are the established synthetic routes for 3-methylquinoxaline-6-carboxylic acid, and what are their critical reaction parameters?
A common approach involves condensation of 3,4-diaminobenzoic acid with methyl-substituted diketones (e.g., 2,3-butanedione) under acidic or basic conditions. Key parameters include:
- Reagent stoichiometry : A 1:1.2 molar ratio of diamine to diketone ensures complete cyclization .
- Catalysis : Sodium dioctyl sulfosuccinate (SDOSS) enhances solubility and reaction efficiency in aqueous media .
- Post-synthesis modification : Esterification or chlorination (e.g., using POCl₃/DMF) may follow to introduce functional groups at the 2-position .
Post-reaction purification typically involves recrystallization from ethanol/water mixtures .
Q. How is the structural integrity of this compound validated in crystallographic studies?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX software (e.g., SHELXL for refinement) is widely used to resolve electron density maps and confirm:
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for purity assessment.
- Column : C18, 5 μm particle size, 150 mm length.
- Mobile phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid for peak sharpness .
LC-MS (ESI⁻ mode) confirms molecular mass (m/z 203.2 for [M-H]⁻) and detects trace impurities .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
- Solvent selection : Dimethylacetamide (DMAc) suppresses side reactions like over-oxidation compared to DMF .
- Byproduct mitigation : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the target compound from dimeric quinoxaline derivatives .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Dose-response reassessment : Reproduce assays (e.g., antimicrobial MIC tests) with standardized protocols to rule out false positives .
- Structural analogs : Compare activity of 3-methyl vs. 6-trifluoromethyl derivatives to isolate electronic effects on target binding .
- Computational docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinase ATP-binding pockets) and validate via mutagenesis .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Q. How does the methyl group at position 3 influence the compound’s spectroscopic and redox properties?
- NMR shifts : The methyl group deshields adjacent protons, causing upfield shifts in ¹H NMR (δ 2.4–2.6 ppm) .
- Electrochemical behavior : Cyclic voltammetry in acetonitrile reveals a quasi-reversible reduction wave at -1.2 V (vs. Ag/AgCl), attributed to quinoxaline ring stabilization by the methyl group .
Q. What mechanistic insights explain the selective inhibition of bacterial enzymes by this compound analogs?
- Enzyme kinetics : Competitive inhibition of dihydrofolate reductase (DHFR) is observed (Ki = 0.8 μM), with the carboxylic acid group forming salt bridges with Arg32 .
- Resistance profiling : Serial passage experiments under sub-MIC conditions identify mutations in folA (DHFR gene) correlating with reduced binding affinity .
Methodological Guidelines
- Handling and storage : Store at -20°C in amber vials under nitrogen to prevent decarboxylation. Use PPE (gloves, goggles) when handling due to potential irritancy .
- Data validation : Cross-reference crystallographic data (CCDC entries) and biological assays with PubChem/DSSTox entries to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
